molecular formula C14H12O3 B1598722 2-(4-Methoxycarbonylphenyl)phenol CAS No. 40501-40-4

2-(4-Methoxycarbonylphenyl)phenol

Cat. No.: B1598722
CAS No.: 40501-40-4
M. Wt: 228.24 g/mol
InChI Key: LFCLBBQKXWPXCX-UHFFFAOYSA-N
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Description

2-(4-Methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H12O3 . It is a phenolic compound, which are common in foods such as fruits, vegetables, and beverages like tea, coffee, beer, and wine .


Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic ring (or aryl group) and a functional group (OH or hydroxyl group) . The properties of phenols are chiefly due to the hydroxyl group .


Chemical Reactions Analysis

Phenolic compounds like this compound are very reactive. They can undergo various transformations, including conjugated addition, C–H functionalization, and cyclization reactions . These reactions enable the broad utilization of phenolic substrates as versatile chemical feedstocks .


Physical And Chemical Properties Analysis

Phenols, including this compound, are colorless liquids or solids that often turn reddish-brown in the atmosphere due to oxidation . They have a high boiling point due to the presence of intermolecular hydrogen bonding . They are readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .

Scientific Research Applications

Anticancer Activity

2-(4-Methoxycarbonylphenyl)phenol derivatives have been studied for their potential anticancer activities. A study investigated a Schiff base compound synthesized from vanillin and p-anisidin, which showed weak activity in inhibiting T47D breast cancer cells (Sukria et al., 2020).

Non-linear Optical Material

The compound has been explored for its non-linear optical properties. Spectroscopic investigations using density functional theory revealed its suitability as a non-linear optical material, with a smaller HOMO-LUMO band gap favoring this activity (Hijas et al., 2018).

Molecular Docking and Quantum Chemical Calculations

Research on a similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involved molecular docking and quantum chemical calculations to understand its molecular structure, spectroscopic data, and biological effects (Viji et al., 2020).

Polymerization Applications

The phenolic moiety of a related compound was found to react selectively in horseradish-catalyzed polymerization, producing a thermally cross-linked polymer. This suggests applications in creating highly reactive polymers (Uyama et al., 1998).

Mechanism of Action

The mechanism of action of phenolic compounds involves damage to the bacterial membrane, inhibition of virulence factors such as enzymes and toxins, and suppression of bacterial biofilm formation . They also play a role in quorum sensing, a mechanism of bacterial cell-to-cell chemical communication .

Properties

IUPAC Name

methyl 4-(2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCLBBQKXWPXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404315
Record name 2-(4-METHOXYCARBONYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40501-40-4
Record name 2-(4-METHOXYCARBONYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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